1,2,3,4,5,8-Hexahydronaphthalene

Description

Contextualization within Alicyclic and Polycyclic Systems

Organic cyclic compounds are broadly categorized into two main groups: alicyclic and aromatic compounds. pediaa.comcrunchchemistry.co.uk Alicyclic compounds are those that are both aliphatic and cyclic; they contain one or more all-carbon rings that can be either saturated or unsaturated but lack the delocalized pi-electron system characteristic of aromaticity. pediaa.comwikipedia.orgquora.com They are further classified based on the number of rings they possess: monocyclic, bicyclic, and polycyclic. pediaa.com

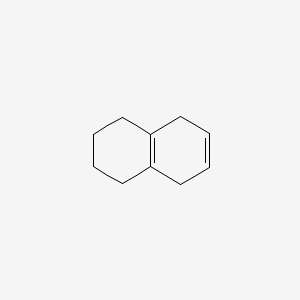

Polycyclic hydrocarbons, as the name suggests, feature more than one ring. nih.govdifferencebetween.com These rings can be fused together, sharing two adjacent carbon atoms, or they can be bridged, where the rings are connected by a bridgehead carbon atom. 1,2,3,4,5,8-Hexahydronaphthalene is a bicyclic hydrocarbon. ontosight.ai It consists of a cyclohexene (B86901) ring fused to a cyclohexane (B81311) ring, making it a polycyclic alicyclic compound. wikipedia.orgontosight.ai Its structure contains a double bond, rendering it an unsaturated hydrocarbon. ontosight.ai

Methodological Advancements in Bridged and Fused Ring System Synthesis

The construction of bridged and fused ring systems is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in biologically active molecules. researchgate.netacs.orgnih.gov Traditional methods often rely on stepwise ring formations or cycloaddition reactions. acs.org However, significant advancements have been made in developing more efficient and stereoselective strategies.

One of the most powerful and widely used methods for the synthesis of six-membered rings is the Diels-Alder reaction. ucalgary.calibretexts.org This cycloaddition reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. ucalgary.caresearchgate.net The synthesis of this compound can be envisioned through a Diels-Alder reaction between 1,3-butadiene (B125203) (the diene) and cyclohexene (the dienophile). ucalgary.caresearchgate.net The reaction is known for its high degree of stereospecificity and regioselectivity, which is crucial for constructing complex cyclic systems. ucalgary.ca

Beyond classical cycloadditions, modern synthetic chemistry has seen the emergence of innovative "cut-and-sew" reactions catalyzed by transition metals. acs.orgnih.gov These deconstructive strategies involve the cleavage of C-C bonds in strained ring systems like benzocyclobutenones and subsequent rearrangement to form more complex bridged or fused ring structures. acs.orgnih.gov Additionally, intramolecular Michael reactions of in situ-generated vinylnitroso compounds have proven to be a novel and effective method for creating a variety of bridged and fused ring systems, including bicyclo[2.2.1], bicyclo[2.2.2], and bicyclo[3.2.1] frameworks. nih.gov These advanced methodologies offer new avenues for the efficient and controlled synthesis of complex polycyclic architectures. researchgate.net

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 190-195 °C |

| Density | 0.93 g/cm³ |

| Solubility | Soluble in organic solvents |

Data sourced from multiple references. ontosight.aiplantaedb.comnist.govnist.gov

Structure

3D Structure

Properties

CAS No. |

36231-13-7 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1,2,3,4,5,8-hexahydronaphthalene |

InChI |

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2 |

InChI Key |

CCLPTDRLVDMCRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CC=CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4,5,8 Hexahydronaphthalene and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 1,2,3,4,5,8-hexahydronaphthalene, a key disconnection approach involves identifying the most strategic bonds to break to reveal logical precursors.

A primary disconnection strategy for the hexahydronaphthalene (B12109599) framework is through the Diels-Alder reaction . This approach views the six-membered ring containing the double bond as the adduct of a conjugated diene and a dienophile. For instance, disconnecting across the C4a-C8a and C5-C8 bonds reveals a cyclohexene-based diene and an alkene dienophile. This powerful [4+2] cycloaddition is a cornerstone for constructing the bicyclic system. mdpi.com

Another significant retrosynthetic pathway involves ring-closing metathesis (RCM) . wikipedia.org This strategy disconnects the cyclohexene (B86901) ring by breaking the double bond, leading to a diene precursor. This method is particularly useful for creating various ring sizes and is known for its functional group tolerance. organic-chemistry.orgmedwinpublishers.com

Intramolecular rearrangements and cyclizations also offer viable retrosynthetic disconnections. For example, an intramolecular Friedel-Crafts-type reaction could be envisioned where a side chain on a cyclohexane (B81311) ring cyclizes to form the second ring of the naphthalene (B1677914) system.

Finally, the saturation level of the rings can be adjusted through catalytic hydrogenation or dehydrogenation . organicchemistrydata.org A retrosynthetic analysis might therefore involve disconnecting C-H bonds, envisioning a more unsaturated precursor like a dihydronaphthalene or a fully aromatic naphthalene system that can be selectively reduced. rsc.orgrsc.org

Total Synthesis Approaches

The Diels-Alder reaction stands out as a highly efficient method for constructing the hexahydronaphthalene skeleton. mdpi.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. mdpi.comresearchgate.net The reaction's ability to form multiple stereocenters in a single step with high stereospecificity makes it particularly powerful. researchgate.net

For the synthesis of this compound derivatives, a common strategy employs a substituted cyclohexadiene as the diene component and a suitable dienophile. The regioselectivity and stereoselectivity of the reaction can often be controlled by the electronic nature and steric properties of the substituents on both the diene and the dienophile. For instance, the reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with 2,4-hexadien-1-ol has been studied, with the solvent playing a role in the selectivity due to hydrogen bonding. documentsdelivered.com

The hexadehydro-Diels-Alder (HDDA) reaction, a variant that proceeds through a benzyne (B1209423) intermediate, has also been utilized to create complex polycyclic aromatic compounds, showcasing the versatility of Diels-Alder-based strategies. mdpi.comnih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the hexahydronaphthalene framework. wikipedia.orgmedwinpublishers.com This reaction, catalyzed by transition metal complexes, typically ruthenium-based, facilitates the intramolecular coupling of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The key to an RCM approach for a hexahydronaphthalene derivative is the design of a suitable acyclic diene precursor. This precursor would contain two strategically placed double bonds that, upon metathesis, would form the desired six-membered ring. The E/Z selectivity of the newly formed double bond is influenced by the ring strain of the product. organic-chemistry.org

RCM is valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized hexahydronaphthalene derivatives. organic-chemistry.orgmedwinpublishers.com A variation known as ring-closing enyne metathesis (RCEYM) can also be employed, where an alkene and an alkyne are coupled to form a 1,3-diene within the newly formed ring, offering further synthetic utility. rsc.org

Intramolecular rearrangements and cyclizations provide another strategic avenue for the synthesis of the this compound core. These reactions involve the formation of one of the rings of the bicyclic system from a pre-existing cyclic precursor with a tethered reactive group.

An example of this approach is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. While not directly forming a hexahydronaphthalene, this type of reaction demonstrates the principle of forming a new ring onto an existing one through an intramolecular carbon-heteroatom bond formation. nih.gov A similar strategy could be envisioned for carbon-carbon bond formation.

Another relevant transformation is the isomerization of a 6-methoxy-1,2,3,4,5,8-hexahydronaphthalene derivative, which can be influenced by the presence of a dienophile, leading to a product capture scenario. researchgate.net This highlights how intramolecular processes can be coupled with other reactions to generate molecular complexity. The synthesis of 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) from decalindiol precursors also illustrates the use of intramolecular coupling reactions to form the central double bond. researchgate.net

Catalytic hydrogenation is a fundamental process in the synthesis of hexahydronaphthalenes, allowing for the selective reduction of more unsaturated precursors. organicchemistrydata.org This method typically employs a transition metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. libretexts.org For instance, a dihydronaphthalene can be selectively hydrogenated to a hexahydronaphthalene. rsc.org The choice of catalyst and reaction conditions can influence the stereochemistry of the hydrogen addition, often resulting in syn-addition where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

Conversely, catalytic dehydrogenation can be used to introduce unsaturation. While less common for the direct synthesis of this compound, it can be a key step in multi-step sequences. For example, a fully saturated decalin system could be selectively dehydrogenated to introduce a double bond.

A related process is thermal disproportionation. For example, 1,2-dihydronaphthalene (B1214177) can undergo thermal disproportionation to yield naphthalene and tetralin. rsc.org Understanding such side reactions is crucial for optimizing the synthesis of the desired hexahydronaphthalene isomer.

Table 1: Catalysts and Conditions for Hydrogenation Reactions Relevant to Hexahydronaphthalene Synthesis

| Precursor Type | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dihydronaphthalene | Iridium-P^N complexes | H₂, 30 bar, 60 °C, DCE | Tetrahydronaphthalene | rsc.org |

| Alkene | Palladium on Carbon (Pd-C) | H₂ | Alkane | libretexts.org |

| Alkene | Platinum(IV) oxide (PtO₂) | H₂ | Alkane | libretexts.org |

Stereoselective Synthesis of Enantiomers and Diastereomers

The stereoselective synthesis of specific enantiomers and diastereomers of this compound derivatives is crucial, particularly when these compounds are intended as intermediates for biologically active molecules. numberanalytics.com

Asymmetric Diels-Alder reactions are a powerful tool for establishing stereocenters in a controlled manner. researchgate.net This can be achieved by using chiral auxiliaries on the diene or dienophile, or by employing chiral Lewis acid catalysts. These approaches can induce facial selectivity, leading to the preferential formation of one enantiomer over the other.

Asymmetric hydrogenation is another key strategy. rsc.org Chiral catalysts, often based on transition metals like iridium or ruthenium with chiral ligands, can enantioselectively reduce a double bond in a prochiral precursor. For example, the asymmetric hydrogenation of a dihydronaphthalene derivative can yield a chiral tetrahydronaphthalene with high enantiomeric excess. rsc.org

Ring-closing metathesis can also be rendered stereoselective. The use of chiral molybdenum alkylidene catalysts in asymmetric RCM has been shown to produce cyclic products with high enantiomeric purity. nih.gov

These stereoselective methods are essential for accessing optically pure hexahydronaphthalene building blocks, which are valuable in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Chiral Auxiliary-Based Methods

The use of chiral auxiliaries is a well-established strategy to induce asymmetry in chemical reactions. nih.gov In this approach, a chiral molecule is temporarily attached to one of the reactants, directing the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

In the context of synthesizing chiral hexahydronaphthalene derivatives, chiral auxiliaries are often appended to the dienophile in a Diels-Alder reaction. For instance, acrylic esters can be derivatized with chiral alcohols, such as (-)-8-phenylmenthol (B56881) or those derived from levoglucosenone (B1675106), to influence the facial selectivity of the cycloaddition. harvard.edunih.govresearchgate.net The steric bulk of the chiral auxiliary effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side, thus leading to the formation of a specific diastereomer.

A notable example involves the use of a chiral auxiliary derived from levoglucosenone in the Diels-Alder reaction of its corresponding acrylate (B77674) with cyclopentadiene (B3395910). This reaction, when promoted by a Lewis acid such as diethylaluminum chloride (Et₂AlCl), exhibits excellent diastereomeric excess, even at room temperature. nih.gov Similarly, camphor-derived sultam auxiliaries have proven effective in controlling the stereochemistry of both intermolecular and intramolecular Diels-Alder reactions, often yielding crystalline products which simplifies purification. harvard.edu

While specific data for the synthesis of the parent this compound using this method is not extensively detailed in the searched literature, the principles are demonstrated in the synthesis of related functionalized cyclic systems. The table below illustrates the effectiveness of chiral auxiliaries in controlling the diastereoselectivity of Diels-Alder reactions that form substituted cyclohexene rings, the core structure of hexahydronaphthalenes.

Table 1: Diastereoselective Diels-Alder Reactions Using Chiral Auxiliaries

| Diene | Dienophile with Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Acrylate of (-)-8-phenylmenthol | Et₂AlCl | 99:1 | 89 | harvard.edu |

| Cyclopentadiene | Acrylate of levoglucosenone derivative | Et₂AlCl | >99:1 | High | nih.gov |

| Isoprene | N-Crotonyl-camphorsultam | TiCl₂(O-i-Pr)₂ | >97.4:2.5 | 94 | harvard.edu |

Asymmetric Catalysis in Cyclization Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the desired chiral product. rsc.org This field is broadly divided into two main areas: chiral metal-based catalysis and organocatalysis.

Chiral Lewis Acid Catalysis

Chiral Lewis acids, formed by the complexation of a metal salt with a chiral ligand, can activate dienophiles towards Diels-Alder cycloaddition and create a chiral environment around the reaction center. dntb.gov.ua Various metal complexes, including those of copper, titanium, and cobalt, have been successfully employed in asymmetric Diels-Alder reactions. rsc.orgdntb.gov.uarsc.org For example, copper(II) complexes with chiral bis(oxazoline) ligands have been shown to catalyze the reaction between acryloyl-2-oxazolidinones and cyclopentadiene with high enantioselectivity.

In the synthesis of complex polycyclic molecules containing the hexahydronaphthalene framework, chiral Lewis acid catalysis has been instrumental. For instance, a chiral titanium reagent, prepared from dichlorodiisopropoxytitanium and a tartrate-derived chiral diol, has been used to catalyze intramolecular Diels-Alder reactions to construct the hydronaphthalene core of mevinic acids. dntb.gov.ua More recently, a chiral N,N'-dioxide/cobalt(II) complex has been utilized in a tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction to produce complex hexahydro-2a,5-epoxycyclopenta[cd]isoindoles with excellent diastereo- and enantioselectivity. rsc.org

Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. dntb.gov.ua For the synthesis of chiral hexahydronaphthalene derivatives, organocatalysts can activate the reactants through the formation of transient, reactive intermediates such as iminium or enamine ions.

A significant example is the organocatalytic domino double Michael reaction and subsequent aldol (B89426) condensation of (E)-7-oxooct-5-enal with cinnamaldehyde (B126680) derivatives. This reaction, catalyzed by a chiral diarylprolinol silyl (B83357) ether, provides highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with exceptional diastereoselectivity and enantioselectivity (often >99% ee). rsc.orgdntb.gov.ua This demonstrates the power of organocatalysis to construct complex, stereochemically rich hexahydronaphthalene systems in a single, efficient operation.

The table below provides examples of asymmetric catalysis in reactions that form substituted hexahydronaphthalene or related cyclic structures, highlighting the high levels of enantioselectivity achievable.

Table 2: Asymmetric Catalysis in the Synthesis of Hexahydronaphthalene Derivatives and Analogs

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Domino Reaction | Diarylprolinol silyl ether | (E)-7-oxooct-5-enal and cinnamaldehyde | >99% | High | rsc.org |

| Intramolecular Diels-Alder | Chiral Titanium Complex | Unsaturated ester | High | High | dntb.gov.ua |

| Tandem aza-Piancatelli/Diels-Alder | Chiral Co(II)-N,N'-dioxide complex | 2-furylcarbinol and aniline (B41778) derivatives | >99% | Good | rsc.org |

| Copper-Catalyzed Reductive Cyclization | Cu-Ph-BPE complex | Benz-tethered 1,3-diene with ketone | up to 99% | Good | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, these principles can be applied to create more sustainable and environmentally friendly methods.

Key aspects of green chemistry in this context include:

Atom Economy: The Diels-Alder reaction is inherently atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov Catalytic approaches, both metal-based and organocatalytic, further enhance this by reducing the need for stoichiometric reagents.

Use of Safer Solvents: Traditional organic solvents can be hazardous and environmentally damaging. Research has focused on replacing these with greener alternatives. Water, in particular, has been shown to be a viable solvent for some Diels-Alder reactions, sometimes even enhancing reaction rates and selectivity. nih.gov Ionic liquids, which are non-volatile and have tunable properties, also present a promising alternative. researchgate.net

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Performing reactions at ambient temperature and pressure, whenever possible, is another key principle of green chemistry.

Catalysis: As mentioned previously, the use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, minimizing waste. Both chiral Lewis acid catalysts and organocatalysts align with this principle.

An example of a greener approach is the synthesis of 1,8-dioxo-octahydroxanthene derivatives (structurally related to functionalized hexahydronaphthalenes) via a condensation reaction in a carboxy-functionalized ionic liquid under microwave irradiation. This method offers high yields in short reaction times and allows for the reuse of the catalyst. researchgate.net While specific green chemistry protocols for the parent this compound are not extensively documented in the searched results, the application of these principles to the synthesis of related structures demonstrates the potential for more sustainable synthetic routes.

Reaction Mechanisms and Reactivity Profiles

Electrophilic Substitution on the Saturated Rings

The term "electrophilic substitution" is typically reserved for aromatic systems. For unsaturated, non-aromatic compounds like 1,2,3,4,5,8-hexahydronaphthalene, the characteristic reaction with electrophiles is electrophilic addition to the double bond. libretexts.org The pi electrons of the C=C bond are nucleophilic and readily attack electron-deficient species.

The mechanism involves a two-step process:

Electrophilic Attack: The electrophile (E⁺) is attacked by the pi electrons of the double bond, forming a new sigma bond and a carbocation intermediate on the adjacent carbon. The stability of this carbocation can influence the regioselectivity of the reaction in substituted hexahydronaphthalenes.

Nucleophilic Capture: The carbocation intermediate is then rapidly attacked by a nucleophile (Nu⁻), forming the final addition product. libretexts.org

Common electrophilic addition reactions for this compound would include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield a halogenated decalin derivative.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to give a dihalogenated decalin.

Radical Reactions and Mechanistic Pathways

The saturated rings of this compound contain allylic hydrogens at positions C-5 and C-8, which are particularly susceptible to radical abstraction. Free radical halogenation, typically initiated by heat or UV light, is a characteristic reaction at these sites. youtube.com

The mechanism proceeds via a chain reaction:

Initiation: A radical initiator (e.g., light breaking a Cl-Cl bond) generates a halogen radical.

Propagation: The halogen radical abstracts an allylic hydrogen from C-5 or C-8. This is the favored site because the resulting allylic radical is stabilized by resonance with the adjacent double bond. This radical then reacts with a molecule of the halogen (e.g., Cl₂) to form the allylic halide product and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

Due to the resonance stabilization of the intermediate, a mixture of products can sometimes be formed. For example, abstraction of a hydrogen from C-5 would lead to a radical with delocalization over C-5, C-6, and C-7, potentially leading to substitution at either C-5 or C-7 after rearrangement.

Oxidative Transformations and Mechanistic Insights

The double bond in this compound is a prime target for oxidative reactions. The outcome of the oxidation depends heavily on the reagent and reaction conditions.

Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com Treatment of this compound with ozone (O₃), followed by a workup step, will cleave the C6-C7 double bond. stackexchange.com

Reductive Workup (e.g., using zinc or dimethyl sulfide): This workup cleaves the intermediate ozonide to yield two carbonyl groups. In this case, it would result in a single, ten-membered ring containing two aldehyde functional groups (a dialdehyde). youtube.com

Oxidative Workup (e.g., using hydrogen peroxide): This workup also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. This would yield a dicarboxylic acid. masterorganicchemistry.com

Oxidation with Potassium Permanganate (B83412) (KMnO₄): The reactivity of KMnO₄ is highly dependent on the conditions. libretexts.org

Cold, dilute, basic KMnO₄: Under these mild conditions, KMnO₄ will oxidize the alkene to a vicinal diol (a glycol) via syn-addition. This would produce a decalin-6,7-diol. libretexts.org

Hot, acidic, or concentrated KMnO₄: Under harsh conditions, the permanganate will cause oxidative cleavage of the double bond, similar to ozonolysis with an oxidative workup, yielding a dicarboxylic acid. libretexts.orgsci-hub.se

Table 3: Oxidative Reactions of this compound

| Reagent(s) | Conditions | Product Type | Mechanistic Notes |

| 1. O₃, 2. Zn/H₂O | Low Temperature | Dialdehyde | Cleavage of the C=C bond via an ozonide intermediate. stackexchange.comyoutube.com |

| Cold, dilute KMnO₄, OH⁻ | Cold | Vicinal Diol | Syn-dihydroxylation via a cyclic manganate (B1198562) ester intermediate. libretexts.org |

| Hot, acidic KMnO₄ | Heat | Dicarboxylic Acid | Oxidative cleavage of the C=C bond, likely through a diol intermediate. libretexts.org |

Reductive Transformations and Mechanistic Insights

The reduction of the double bonds in this compound is a fundamental transformation. One of the primary methods for achieving this is through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. Initially, hydrogen gas is adsorbed onto the catalyst surface, where the H-H bond is weakened. The alkene also coordinates to the metal surface. Subsequently, hydrogen atoms are transferred sequentially to the carbons of the double bond, resulting in a saturated hydrocarbon. This syn-addition of hydrogen atoms to the same face of the double bond is a key stereochemical feature of this reaction.

While specific mechanistic studies detailing the reductive transformations of this compound are not extensively documented in readily available literature, the general principles of catalytic hydrogenation of cyclic dienes apply. The heat of hydrogenation provides insight into the stability of the alkene, with more stable alkenes releasing less heat upon reduction.

Functionalization Strategies and Chemoselectivity

The functionalization of this compound offers pathways to introduce new atoms and molecular fragments, thereby expanding its synthetic utility. The chemoselectivity of these reactions is paramount, with the goal of modifying specific positions within the molecule while leaving others intact.

Direct C-H activation is a powerful strategy in organic synthesis that allows for the conversion of typically unreactive C-H bonds into new functional groups. In the context of this compound, the various C-H bonds present—allylic, vinylic, and aliphatic—offer multiple sites for potential functionalization.

Directed C-H functionalization often employs a directing group covalently attached to the substrate, which positions a metal catalyst in proximity to a specific C-H bond. While specific literature on the directed C-H functionalization of this compound is sparse, studies on related dihydronaphthalene systems have shown that rhodium(II) catalysts can effect C-H activation. These reactions can be influenced by the choice of catalyst and the electronic nature of the reactants, leading to either C-H insertion products or other transformations like cyclopropanation.

The incorporation of heteroatoms, such as oxygen, nitrogen, or sulfur, into the this compound framework can significantly alter its physical and chemical properties. Strategies for introducing heteroatoms often target the reactive double bonds.

For instance, palladium-catalyzed heteroannulation reactions of 1,3-dienes with functionally substituted aryl halides provide a route to construct new heterocyclic rings. This type of transformation, while not explicitly demonstrated on this compound in the available literature, represents a plausible strategy for its functionalization. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by insertion of the diene and subsequent reductive elimination to form the heterocyclic product.

The table below summarizes general approaches for introducing heteroatoms into cyclic dienes, which could be applicable to this compound.

| Reaction Type | Reagents | Potential Functional Group |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | Osmium tetroxide (OsO₄) | Diol |

| Aziridination | Iminating reagents | Aziridine |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The diene system in this compound presents a versatile platform for such transformations.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a transmetalation step with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

While specific examples utilizing this compound as a substrate in well-known cross-coupling reactions like Suzuki, Heck, or Stille are not prominently featured in the surveyed literature, the fundamental reactivity of its diene moiety suggests its potential as a coupling partner. For instance, palladium-catalyzed reactions involving the coupling of aryl halides with amines have been extensively developed. nih.govrsc.org These methodologies could potentially be adapted for the functionalization of this compound derivatives.

The table below outlines some prominent palladium-catalyzed cross-coupling reactions that are, in principle, applicable to functionalized derivatives of this compound.

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Organic halide | C-C |

| Heck Coupling | Alkene + Organic halide | C-C |

| Stille Coupling | Organotin reagent + Organic halide | C-C |

| Buchwald-Hartwig Amination | Amine + Organic halide | C-N |

Theoretical and Computational Investigations of Structure and Reactivity

Quantum Chemical Studies on Conformational Preferences

Quantum chemical calculations are essential for understanding the three-dimensional structure and conformational landscape of 1,2,3,4,5,8-hexahydronaphthalene. The molecule consists of a cyclohexene (B86901) ring fused to a cyclohexane (B81311) ring. The conformational preferences are dictated by the interplay of the geometries of these two rings.

The cyclohexane ring typically adopts a low-energy chair conformation to minimize angle and torsional strain. The cyclohexene ring adopts a half-chair conformation. The fusion of these two rings results in several possible conformers. Theoretical studies, often employing methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are used to determine the relative energies of these conformers. nih.gov The most stable conformer is generally the one where both rings adopt their lowest energy shapes with minimal steric hindrance between them. For the related s-cis conformer of 1,3-butadiene (B125203) reacting to form a cyclohexene ring, orbital considerations favor a planar arrangement in the transition state to ensure optimal overlap with the dienophile's π-system. researchgate.net This preference influences the initial geometry of the newly formed ring in the product.

Analysis of Strain Energy and Ring Conformations

Ring strain is a critical factor determining the stability of cyclic molecules and arises from deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions. numberanalytics.com The total strain energy of this compound is the sum of the strain within the cyclohexene and cyclohexane rings, plus any additional strain induced by the ring fusion.

Computational methods are used to quantify strain energy by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. numberanalytics.comstackexchange.com

Angle Strain: The sp²-hybridized carbons of the double bond in the cyclohexene ring prefer bond angles of 120°, while the sp³-hybridized carbons prefer 109.5°. The half-chair conformation of cyclohexene and the chair conformation of cyclohexane are effective at minimizing this strain. numberanalytics.com

Torsional Strain: The chair conformation of the cyclohexane ring effectively staggers all adjacent C-H bonds, minimizing torsional strain. The half-chair of the cyclohexene ring also reduces, but does not eliminate, torsional strain.

Steric Strain: Non-bonded interactions, particularly 1,3-diaxial interactions in the cyclohexane ring, can contribute to steric strain. The specific conformation adopted by the fused ring system will seek to minimize these repulsive interactions.

Studies on related small-ring alkenes show that strain energy can also be influenced by the strength of C-H bonds, with weaker allylic C-H bonds sometimes contributing to increased ring strain. researchgate.net

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool for investigating the reaction mechanisms of chemical processes, such as the Diels-Alder reaction that forms this compound. ukim.mkrsc.org DFT calculations provide detailed information about the energies and structures of reactants, products, and, crucially, the transition states that connect them. The formation of this compound is a [4+2] cycloaddition, a class of reactions extensively studied using DFT. wvu.edulibretexts.org

The Diels-Alder reaction is a pericyclic reaction that typically proceeds through a single, concerted transition state. libretexts.orgucalgary.ca DFT calculations are used to locate this transition state on the potential energy surface. For the reaction between 1,3-butadiene and cyclohexene, the transition state is characterized by the simultaneous formation of the two new carbon-carbon sigma bonds. acs.org

Key features of the transition state, as determined by DFT studies on analogous systems, include:

Geometry: The geometry is a distorted arrangement of the diene and dienophile, where the forming C-C bonds are partially made. For a symmetric reaction like butadiene and ethylene, the forming bonds have similar lengths. ic.ac.uk For instance, in the transition state of butadiene and ethene, the forming C-C bonds are around 2.27 Å. acs.org

Synchronicity: The reaction can be synchronous (both new bonds form at the same rate) or asynchronous (one bond forms faster than the other). DFT calculations on the reaction between 1,3-cyclohexadiene (B119728) and substituted ethenes show that the reaction is asynchronous. For the parent butadiene-ethylene reaction, the mechanism is generally considered synchronous and concerted. ic.ac.uk

Electronic Structure: The transition state has a cyclic, aromatic-like character due to the delocalization of six π-electrons. acs.org

The table below shows typical bond lengths for the transition state of the Diels-Alder reaction between 1,3-butadiene and ethylene, which serves as a model for the formation of the hexahydronaphthalene (B12109599) system.

| Parameter | Reactant (Butadiene/Ethene) Bond Length (Å) | Transition State Bond Length (Å) | Product (Cyclohexene) Bond Length (Å) |

|---|---|---|---|

| Forming C-C σ-bonds | - | ~2.27 | ~1.54 |

| Diene C1-C2 π-bond | 1.34 | ~1.38 | 1.53 |

| Diene C2-C3 bond | 1.47 | ~1.41 | 1.34 |

Data derived from DFT studies on the prototype Diels-Alder reaction. acs.org

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. DFT calculations are widely used to predict activation energies. acs.org For the Diels-Alder reaction, the activation energy corresponds to the energy difference between the reactants and the transition state.

Experimental activation energy for the reaction of 1,3-butadiene with ethene is approximately 27.5 kcal/mol. researchgate.net Computational DFT methods have been shown to reproduce this value with good accuracy. ukim.mkresearchgate.net Substituents on the diene or dienophile can significantly alter the activation energy; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally lower the activation barrier. ucalgary.calibretexts.org

The following table presents calculated activation energies for several Diels-Alder reactions, illustrating the typical energy barriers for this class of reaction.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1,3-Butadiene + Ethylene | B3LYP/6-31G | 24.8 |

| 1,3-Butadiene + Ethylene | CBS-QB3 | 22.9 |

| 1,3-Butadiene + Ethylene | MRAQCC | 22.0 |

| s-trans-1,3-Butadiene + Ethylene | B3LYP/6-31G | 42.6 |

| 1,3-Cyclohexadiene + NO2-Ethene | B3LYP/6-311++G(2df, 2P) | 22.0 (Ea), 22.4 (ΔG‡) |

Data compiled from various computational studies. nih.govresearchgate.net

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the lowest energy path connecting the transition state to the reactants and products. visualizeorgchem.com This analysis confirms that a calculated transition state structure is indeed the correct one for the reaction of interest. For the Diels-Alder reaction, the IRC path shows the progressive formation of the new σ-bonds and the breaking of the π-bonds as the system moves from the transition state to the final cyclohexene product. visualizeorgchem.com The analysis reveals how the hybridization of the carbon atoms changes from sp² to sp³ during the course of the reaction. visualizeorgchem.com

Molecular Dynamics Simulations of Intermediates and Reaction Dynamics

While DFT calculations are excellent for mapping the static potential energy surface, molecular dynamics (MD) simulations provide insight into the time-evolution of the reaction. nsf.govaip.org Reactive MD simulations can model the entire process of the Diels-Alder reaction, from the collision of reactants to the formation of the product, including the role of molecular motion.

Recent MD simulations of Diels-Alder reactions have revealed several key dynamic features:

Role of Molecular Motion: Studies on the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride (B1165640) have shown that rotational energy is crucial for driving the system towards the transition state, in addition to simple collision energy. aip.orgresearchgate.net

Solvent Effects: MD simulations have been used to investigate the enhanced mobility of solvent molecules during the final stages of the cycloaddition. This enhanced mobility is attributed to solvent relaxation following the formation of the product molecule, rather than local heating. nsf.gov

Reaction Synchronicity: At high total energies, MD simulations show that the reaction tends to be direct and mostly synchronous. researchgate.net In some cases, a single ambimodal transition state can lead to a bifurcation, resulting in either the concerted Diels-Alder product or a diradical intermediate. acs.org

These simulations provide a more complete picture of the reaction, complementing the static view provided by potential energy surface calculations and highlighting the importance of dynamics in understanding chemical reactivity. aip.org

Orbital Analysis and Electronic Structure Theory (e.g., HOMO-LUMO Interactions in Reactivity)

The electronic structure and reactivity of this compound can be rationalized through the lens of Frontier Molecular Orbital (FMO) theory. This theory is a fundamental concept in physical organic chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. samipubco.com These frontier orbitals are at the forefront of electron occupation and are key to understanding chemical reactions and resonance. The HOMO is considered the orbital from which the molecule is most likely to donate electrons, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. mdpi.com

In the context of this compound, which contains a conjugated diene system within its structure, FMO theory is particularly insightful for predicting its behavior in pericyclic reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition where the diene (in this case, the conjugated double bonds in the hexahydronaphthalene ring) reacts with a dienophile. samipubco.com The reaction's feasibility and rate are largely governed by the energy difference, or gap, between the HOMO of the diene and the LUMO of the dienophile.

A smaller HOMO-LUMO gap between the reacting partners leads to a stronger interaction and a more facile reaction. For a "normal" Diels-Alder reaction, this typically involves an electron-rich diene (with a high-energy HOMO) and an electron-poor dienophile (with a low-energy LUMO). The closer in energy these frontier orbitals are, the greater the stabilization of the transition state, and thus, the faster the reaction.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for calculating the energies and visualizing the shapes of these frontier orbitals. Such calculations can provide quantitative insights into the reactivity of a molecule. For instance, a larger HOMO-LUMO energy gap within a single molecule is indicative of greater kinetic stability and lower chemical reactivity.

For related aromatic compounds like naphthalene (B1677914), DFT calculations have been performed. For example, a study on naphthalene using the aug-cc-pVQZ basis set determined a HOMO energy of -6.13 eV and a HOMO-LUMO gap of 4.75 eV. samipubco.com While these values are not directly transferable to this compound due to the differences in structure and saturation, they illustrate the type of data that can be obtained from such theoretical investigations.

The table below outlines the key concepts of FMO theory and their relevance to the reactivity of a diene system like that found in this compound.

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. It represents the molecule's ability to act as a nucleophile. | The HOMO of the diene portion of the molecule is crucial for its participation in Diels-Alder reactions, where it donates electrons to the dienophile's LUMO. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. It represents the molecule's ability to act as an electrophile. | The LUMO of this compound would be the acceptor orbital in reactions with strong nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | The energy gap between the HOMO of this compound and the LUMO of a reacting dienophile will determine the rate and feasibility of a Diels-Alder reaction. |

| Orbital Symmetry | The symmetry of the molecular orbitals must allow for constructive overlap for a reaction to occur in a concerted fashion. | In a Diels-Alder reaction, the symmetry of the diene's HOMO and the dienophile's LUMO must be compatible for the formation of the new sigma bonds. |

Further computational studies would be necessary to provide specific quantitative data on the electronic structure and reactivity of this compound.

Advanced Spectroscopic Methodologies for Mechanistic Elucidation and Structural Dynamics

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Stereochemical Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of 1,2,3,4,5,8-hexahydronaphthalene and its reaction products.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. While one-dimensional NMR provides information about the connectivity of atoms, these 2D techniques reveal through-space correlations between protons that are close to each other, typically within 5 Å. This is fundamental for establishing the three-dimensional conformation of flexible molecules like this compound, which possesses a flexible cyclohexene (B86901) ring fused to a cyclohexadiene ring.

NOESY experiments are particularly effective for determining the relative stereochemistry of substituents and the preferred conformation of the ring systems. For instance, correlations between axial and equatorial protons on the saturated portion of the molecule can help define the chair or boat-like conformations of the cyclohexene ring. ROESY is often used for medium-sized molecules where the NOE effect might be close to zero, ensuring that spatial correlations can be reliably detected. The analysis of these correlations, when compared against distances from computationally optimized structures, provides a detailed picture of the molecule's shape in solution. chemrxiv.org

When this compound is used as a scaffold to create more complex derivatives, elucidating the carbon framework becomes challenging. Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Bond Correlation (HMBC) are critical experiments for this purpose.

DEPT: This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A standard analysis involves DEPT-45, DEPT-90, and DEPT-135 experiments. The DEPT-90 spectrum shows only CH signals, while the DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This allows for an unambiguous count of each type of carbon-hydrogen group, which is a crucial first step in assembling the molecular structure.

HMBC: This 2D NMR experiment detects long-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). For a derivative of this compound, an HMBC spectrum would reveal correlations between, for example, the olefinic protons and the adjacent allylic or quaternary carbons, confirming the connectivity across the entire carbon skeleton. It is instrumental in placing substituents and confirming the fusion pattern of the bicyclic system.

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Pathway Analysis

Mass spectrometry is a primary technique for determining the molecular weight of this compound and identifying it in complex mixtures, such as in the analysis of pepper volatiles. nist.gov The electron ionization (EI) mass spectrum provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov

The molecular weight of this compound is 134.22 g/mol . plantaedb.com Its mass spectrum is characterized by a prominent molecular ion peak at m/z = 134. The fragmentation is dominated by a retro-Diels-Alder reaction, a characteristic pathway for cyclohexene-containing structures. This process involves the cleavage of the molecule into two smaller, stable fragments: butadiene (m/z = 54) and cyclohexadiene (m/z = 80). Another significant fragmentation pathway involves the loss of an ethyl group (C₂H₅, 29 Da), leading to a fragment at m/z = 105.

Table 1: Key Mass Spectral Fragments for this compound

| m/z (Relative Intensity) | Proposed Fragment Ion | Fragmentation Pathway |

| 134 | [C₁₀H₁₄]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | Loss of ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product |

| 80 | [C₆H₈]⁺ | Cyclohexadiene fragment from retro-Diels-Alder |

| 79 | [C₆H₇]⁺ | Loss of H from the m/z 80 fragment |

| 54 | [C₄H₆]⁺ | Butadiene fragment from retro-Diels-Alder |

This interactive table summarizes the main fragmentation patterns observed in the electron ionization mass spectrum of this compound.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Reaction Progress

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. mdpi.com The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. nist.gov Analysis of this spectrum reveals key structural features.

The IR spectrum is characterized by several distinct absorption bands:

~3020-3080 cm⁻¹: These peaks correspond to the C-H stretching vibrations of the sp²-hybridized carbons in the double bonds (both the isolated and conjugated diene systems). The presence of these bands confirms the unsaturated nature of the molecule.

~2830-2960 cm⁻¹: This region contains strong absorptions from the C-H stretching vibrations of the sp³-hybridized carbons in the saturated part of the ring system.

~1640-1680 cm⁻¹: A peak in this region is characteristic of the C=C stretching vibration of the alkene functional groups.

~1430-1470 cm⁻¹: These bands are due to the scissoring and bending vibrations of the CH₂ groups.

Table 2: Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3040 | C-H Stretch | Alkene (=C-H) |

| ~2930 | C-H Stretch | Alkane (-C-H) |

| ~1650 | C=C Stretch | Alkene (C=C) |

| ~1440 | CH₂ Bend | Alkane (-CH₂-) |

This interactive table highlights the principal absorption bands in the infrared spectrum and their corresponding molecular vibrations.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions (if relevant for derivatives or intermediates)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. For this compound itself, which contains an isolated double bond and a 1,3-diene system that are not fully conjugated with each other, the UV-Vis absorption is not expected to be in the near-UV range. Isolated alkenes typically absorb below 200 nm.

However, UV-Vis spectroscopy becomes highly relevant for derivatives or reaction intermediates where extended conjugation is present. For instance, if a reaction were to create a derivative where the double bonds form a more extended conjugated system (e.g., a triene), the wavelength of maximum absorption (λ_max_) would shift to a longer wavelength (a bathochromic shift). This makes UV-Vis spectroscopy a powerful tool for monitoring reactions that alter the conjugation of the π-electron system. The intensity and position of the λ_max_ can provide quantitative information about the concentration of the conjugated species, making it useful for kinetic studies.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Natural Products

The hexahydronaphthalene (B12109599) core is a common structural motif in a variety of natural products, particularly in terpenoids. While direct total syntheses starting from the parent 1,2,3,4,5,8-hexahydronaphthalene are not extensively documented, the synthesis of functionalized hexahydronaphthalene derivatives is a key strategy in the assembly of these complex molecules. These derivatives serve as crucial intermediates, embodying the fundamental bicyclic framework upon which further stereochemical and functional group complexity is built.

For instance, the synthesis of certain sesquiterpenoids relies on the construction of a hexahydronaphthalene skeleton as a key intermediate. A notable example is the synthesis of 4,4a,5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H)-one, a versatile intermediate for the synthesis of various sesquiterpenoids. ornl.gov The strategic approach to this intermediate highlights the importance of controlling the stereochemistry of the ring fusion and the substituents on the hexahydronaphthalene core.

Furthermore, the structural framework of hexahydronaphthalene is related to natural products like β-cadinene, a sesquiterpene found in the essential oils of many plants. google.com β-Cadinene possesses a 1,2,4a,5,8,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene structure, showcasing a substituted hexahydronaphthalene core. The synthetic approaches to these types of molecules often involve methodologies that could be adapted from or applied to this compound.

The synthesis of a degradation product of chlorothricin, a complex antibiotic, also proceeds through a hexahydronaphthalene derivative, underscoring the utility of this structural unit in accessing fragments of larger, biologically active natural products. nih.gov The conjugate addition of organocuprates to trans-4a,5,6,7,8,8a-hexahydronaphthalene-1-carboxaldehydes is a key step in these synthetic routes.

Scaffold for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs are highly tunable based on the geometry and functionality of the organic linkers. While fully aromatic and rigid naphthalene-based linkers, such as naphthalene (B1677914) dicarboxylic acids, have been successfully employed in the synthesis of a variety of MOFs, the use of partially saturated and non-planar scaffolds like this compound is a largely unexplored area.

The incorporation of a non-planar, flexible scaffold like this compound could lead to the formation of novel MOF topologies with unique pore shapes and guest-binding properties. The diene functionality of the molecule offers potential for post-synthetic modification within the framework, allowing for the introduction of new functional groups or the cross-linking of the framework.

While there are no reported examples of MOFs directly using this compound as the primary building block, the concept of using functionalized naphthalene derivatives is well-established. For example, a nickel-based MOF utilizing a tetrazole-naphthalene linker has been synthesized and used as a filler in polycarbonate membranes for gas separation. This demonstrates the utility of the naphthalene core in creating functional materials. Future research may explore the derivatization of this compound with appropriate coordinating groups, such as carboxylates or azoles, to enable its use as a novel, three-dimensional scaffold in MOF chemistry.

Role in the Construction of Bridged Polycyclic Systems

Bridged polycyclic compounds are a fascinating class of molecules with rigid, three-dimensional structures that are found in numerous natural products and have applications in medicinal chemistry and materials science. The synthesis of these complex architectures often requires specialized strategies. The conformationally constrained yet reactive nature of this compound makes it a potentially valuable starting material for the construction of bridged systems.

One common strategy for the synthesis of bridged polycyclic skeletons is through intramolecular cyclization reactions. The two double bonds in this compound are held in a specific spatial arrangement, which could facilitate intramolecular [4+2] or [2+2] cycloadditions upon appropriate functionalization or under photochemical conditions. These reactions would lead to the formation of new rings and the creation of a bridged structure.

Furthermore, modern synthetic methods such as carbene cascade reactions have been employed to construct functionalized bridged bicyclic systems from cyclic precursors. ornl.gov These cascades can involve a series of transformations including diazo decomposition, carbene/alkyne metathesis, and C-H bond insertion. A substrate like this compound, with its multiple C-H bonds and reactive double bonds, could potentially be a substrate for such cascade reactions, leading to novel bridged polycyclic frameworks.

While specific examples of the direct conversion of this compound to bridged systems are not prevalent in the literature, the fundamental reactivity of the molecule suggests its potential in this area. Future research could explore the application of modern synthetic methodologies to unlock the potential of this compound in the efficient synthesis of complex, three-dimensional bridged polycyclic structures.

Derivatization for Material Science Precursors

The derivatization of this compound can lead to a variety of precursors for materials science applications. The presence of two reactive double bonds allows for a range of chemical transformations, including polymerization, epoxidation, and hydrogenation, to produce materials with tailored properties.

One potential application lies in the synthesis of polymers. The diene functionality of this compound makes it a candidate for ring-opening metathesis polymerization (ROMP). This polymerization technique, catalyzed by transition metal complexes, is known for its ability to produce polymers with well-defined structures and functionalities. The resulting polymers would feature the bicyclic hexahydronaphthalene unit in the polymer backbone, which could impart unique thermal and mechanical properties to the material.

Furthermore, the hydrogenation of this compound can yield decahydronaphthalene (B1670005) (decalin), a high-density liquid fuel. The study of the hydrogenation process and the properties of the resulting saturated and partially saturated products are relevant to the development of advanced fuels.

Historical Development and Future Directions in Hexahydronaphthalene Chemistry

Early Synthetic Efforts and Methodological Challenges

The initial forays into the synthesis of hexahydronaphthalenes were intrinsically linked to the broader field of alicyclic chemistry and the quest to understand the reactivity of polycyclic aromatic hydrocarbons. Early methods often relied on harsh reaction conditions and lacked the fine control over regioselectivity and stereoselectivity that is now commonplace.

One of the foundational approaches to accessing partially hydrogenated naphthalenes was the Birch reduction . This dissolving metal reduction, typically employing sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, provided a means to dearomatize one of the aromatic rings of naphthalene (B1677914). wikipedia.orgnumberanalytics.commasterorganicchemistry.com The reaction proceeds through the formation of a radical anion, which is then protonated to yield a cyclohexadiene derivative. numberanalytics.commasterorganicchemistry.com However, a significant challenge in the Birch reduction of naphthalene is controlling the regioselectivity of the reduction. Depending on the substitution pattern of the naphthalene precursor, a mixture of isomeric dienes can be formed. For unsubstituted naphthalene, the reduction typically yields 1,4,5,8-tetrahydronaphthalene (B1617624) as the major product. Subsequent isomerization or further reduction steps were often necessary to arrive at a hexahydronaphthalene (B12109599) scaffold, adding to the complexity of the synthesis.

Another classical method that found application in the construction of the hexahydronaphthalene framework is the Robinson annulation . wikipedia.orgchemistrysteps.commasterorganicchemistry.com This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. chemistrysteps.commasterorganicchemistry.com In the context of hexahydronaphthalene synthesis, a suitable cyclohexanone (B45756) derivative could be reacted with a methyl vinyl ketone or a related α,β-unsaturated ketone to build the second ring. wikipedia.org A key challenge with the Robinson annulation lies in controlling the regioselectivity of the initial enolate formation and the subsequent aldol condensation, particularly with unsymmetrical ketones. Furthermore, the reaction often requires strongly basic or acidic conditions, which can be incompatible with sensitive functional groups.

The Diels-Alder reaction also presented a viable, albeit less direct, early strategy. This [4+2] cycloaddition could be employed to construct the bicyclic core of a hexahydronaphthalene derivative. For instance, the reaction of a cyclohexadiene with a suitable dienophile could, in principle, form the desired ring system. However, the availability of appropriately substituted dienes and dienophiles, as well as controlling the stereochemistry of the resulting adducts, posed significant hurdles in early synthetic endeavors.

A major overarching challenge in these early efforts was the lack of methods for precise stereochemical control. The formation of multiple stereocenters during the synthesis of hexahydronaphthalenes often led to complex mixtures of diastereomers, which were difficult to separate and characterize. This spurred the development of more refined and stereocontrolled synthetic methodologies.

Evolution of Stereocontrol in its Synthesis

The demand for enantiomerically pure compounds, particularly in the synthesis of natural products and pharmaceuticals, drove significant advancements in the stereocontrolled synthesis of hexahydronaphthalenes. The focus shifted from simply constructing the carbon skeleton to precisely controlling the spatial arrangement of atoms.

A significant leap forward came with the development of asymmetric synthesis methodologies. numberanalytics.comslideshare.netnumberanalytics.com This includes the use of chiral auxiliaries, chiral reagents, and, most impactful, chiral catalysts. In the context of the Robinson annulation, for example, the use of chiral bases or phase-transfer catalysts allowed for the enantioselective formation of the Michael adduct, thereby setting the stereochemistry of the subsequent aldol condensation.

Catalytic asymmetric hydrogenation emerged as a powerful tool for introducing chirality. youtube.com While the complete hydrogenation of naphthalene leads to decalin, the partial and stereoselective hydrogenation to a specific hexahydronaphthalene isomer presented a formidable challenge. youtube.com The development of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine (B1218219) ligands, enabled the enantioselective reduction of specific double bonds in tetrahydronaphthalene precursors. youtube.com This approach allows for the creation of chiral centers with high enantiomeric excess.

The Diels-Alder reaction also benefited immensely from the advent of asymmetric catalysis. Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer of the cycloadduct in preference to the other. This has become a highly reliable method for establishing multiple stereocenters in a single step.

Furthermore, substrate-controlled diastereoselective reactions have been refined. By strategically placing bulky substituents on the starting materials, chemists can influence the trajectory of incoming reagents, favoring the formation of a single diastereomer. This principle has been effectively applied in various cyclization and addition reactions leading to hexahydronaphthalene derivatives. The ability to now synthesize specific stereoisomers of hexahydronaphthalenes has been instrumental in the total synthesis of numerous complex natural products containing this structural motif.

Emerging Trends in Catalyst Design for Hexahydronaphthalene Chemistry

Modern catalyst design for hexahydronaphthalene synthesis is focused on improving selectivity, activity, and sustainability. The goal is to develop catalysts that can efficiently produce the desired isomer of hexahydronaphthalene with minimal waste and under mild conditions.

A key area of research is the development of catalysts for the selective partial hydrogenation of naphthalene . While traditional catalysts often lead to over-reduction to decalin or a mixture of partially hydrogenated products, newer catalysts aim for precise control. For instance, ruthenium nanoparticles have shown promise in the selective hydrogenation of polycyclic aromatic hydrocarbons. rsc.org By tuning the catalyst support and the nature of stabilizing ligands, it is possible to influence the selectivity towards the formation of hexahydronaphthalenes. Bimetallic catalysts, such as nickel-rhenium supported on titanium dioxide, have also demonstrated high selectivity in the hydrogenation of related ester functionalities under mild conditions, suggesting potential for arene hydrogenation as well. rsc.orgnih.gov

Rhodium-based catalysts continue to be a major focus, particularly for asymmetric transformations. youtube.comgoogle.comresearchgate.net Research is ongoing to design more robust and efficient chiral ligands for rhodium that can operate at low catalyst loadings and be easily recycled. The use of rhodium complexes in catalytic additions of organoboronic acids to unsaturated precursors has also emerged as a powerful method for constructing functionalized hexahydronaphthalene systems with high stereocontrol. nih.gov

Olefin metathesis , a Nobel Prize-winning reaction, has also found its way into the synthesis of complex cyclic systems. rsc.orgwikipedia.org Ring-closing metathesis (RCM) of a diene-containing precursor can be a highly effective way to form one of the rings of the hexahydronaphthalene system. mdpi.com The development of highly active and functional-group-tolerant Grubbs and Schrock catalysts has made this a versatile tool. rsc.org Recent research has even explored the synthesis of BN-isosteres of hexahydronaphthalene using metathesis reactions.

Prospects for Novel Synthetic Transformations

The future of hexahydronaphthalene chemistry lies in the development of even more efficient and versatile synthetic methods, enabling the rapid and targeted synthesis of complex molecules.

One of the most exciting frontiers is the application of C-H activation/functionalization strategies. researchgate.netsigmaaldrich.comanr.fr This approach aims to directly convert inert C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. sigmaaldrich.comnih.gov For hexahydronaphthalenes, this could mean the direct introduction of functional groups onto the saturated or unsaturated portions of the molecule with high regioselectivity. The development of catalysts that can selectively activate specific C-H bonds in the presence of others remains a significant challenge but holds immense potential for streamlining synthetic routes.

The continued development of tandem or cascade reactions is another promising avenue. nih.gov These reactions combine multiple bond-forming events into a single synthetic operation, significantly increasing molecular complexity in a single step. For example, a domino sequence involving a Michael addition, an intramolecular cyclization, and a subsequent functionalization could rapidly assemble a complex hexahydronaphthalene derivative from simple precursors.

Furthermore, the exploration of novel cycloaddition reactions , such as the hexadehydro-Diels-Alder (HDDA) reaction, which generates a benzyne (B1209423) intermediate from a triyne, opens up new possibilities for constructing the aromatic portion of a hexahydronaphthalene precursor in a unique way. nih.gov

The integration of biocatalysis and photoredox catalysis into synthetic strategies for hexahydronaphthalenes is also expected to grow. Enzymes can offer unparalleled stereoselectivity in transformations like reductions and oxidations, while photoredox catalysis provides a mild and efficient way to generate reactive intermediates for bond formation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4,5,8-hexahydronaphthalene and its derivatives?

- The synthesis of partially hydrogenated naphthalenes typically involves catalytic hydrogenation of naphthalene or its substituted analogs under controlled conditions. For example, selective hydrogenation can be achieved using palladium or platinum catalysts at moderate pressures (1–5 atm) to avoid full saturation. The choice of solvent (e.g., ethanol or cyclohexane) and reaction temperature (80–120°C) significantly impacts the degree of hydrogenation and product stability. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the hexahydro derivative .

Q. How can researchers characterize the thermodynamic properties of this compound?

- Gas-phase thermochemistry data, such as enthalpy of formation (ΔfH°) and heat capacity (Cp), can be determined using calorimetry or computed via density functional theory (DFT) with benchmarks from NIST Chemistry WebBook datasets. For experimental validation, gas chromatography-mass spectrometry (GC-MS) coupled with differential scanning calorimetry (DSC) provides insights into volatility and phase transitions. Comparative analysis with fully saturated analogs (e.g., octahydronaphthalene) helps contextualize reactivity differences .

Q. What experimental designs are suitable for assessing the compound’s toxicity in mammalian models?

- Follow tiered toxicological frameworks as outlined in ATSDR guidelines. Begin with in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays) to screen for acute effects. For in vivo studies, use rodent models exposed via inhalation or oral routes, with endpoints including histopathology (lung, liver) and biomarker analysis (e.g., glutathione depletion). Ensure adherence to inclusion criteria for epidemiological data, distinguishing between cohort studies and controlled exposure experiments .

Advanced Research Questions

Q. How can catalytic hydrocracking of this compound be optimized for aromatic hydrocarbon production?

- Catalytic systems such as NiMo or CoMo on zeolite supports enhance dehydrogenation and ring-opening reactions. Reaction conditions (300–400°C, 5–10 MPa H₂) must balance hydrogenation-dehydrogenation equilibria. Monitor BTX (benzene, toluene, xylene) yields via GC-MS, noting that yields >55% are rarely achievable due to competing side reactions (e.g., coking). Catalyst regeneration protocols (e.g., oxidative calcination) are essential for sustained activity .

Q. What computational strategies resolve contradictions in reaction thermodynamics and experimental data for this compound?

- Employ multi-scale modeling:

- Microkinetic models integrate DFT-derived activation energies to predict reaction pathways.

- Statistical analysis of experimental datasets (e.g., enthalpy of formation discrepancies) identifies outliers caused by impurities or measurement artifacts.

- Validate models against NIST reference data, adjusting for solvent effects or non-ideal gas behavior in thermodynamic calculations .

Q. How do structural modifications (e.g., fluorination) alter the hydrogen-bonding interactions and crystallinity of hexahydronaphthalene derivatives?

- Introduce electron-withdrawing groups (e.g., fluorine) via electrophilic substitution to study bifurcated C–H⋯F–C interactions. Single-crystal X-ray diffraction reveals packing motifs, while solid-state NMR quantifies hydrogen-bond strengths. Compare fluorinated derivatives (e.g., 1,2,4,5,6,8-hexafluoronaphthalene) with non-fluorinated analogs to correlate substituent effects with lattice stability .

Q. What methodologies address challenges in quantifying trace levels of this compound in environmental matrices?

- Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., naphthalene-d10) to correct for matrix effects. Optimize extraction protocols (solid-phase microextraction or Soxhlet) for hydrophobic matrices (soil, sediment). Limit of detection (LOD) can reach sub-ppb levels with high-resolution GC-MS/MS operated in selected reaction monitoring (SRM) mode .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on metabolic pathways of hexahydronaphthalene derivatives?

- Conduct species-specific comparative studies (rodents vs. human hepatocytes) to identify interspecies variability in cytochrome P450-mediated oxidation. Use metabolomics (LC-HRMS) to profile epoxide intermediates and glutathione adducts. Cross-reference findings with toxicogenomics databases (e.g., ToxCast) to prioritize pathways for validation .

Q. What statistical frameworks are recommended for dose-response modeling in inhalation toxicity studies?

- Apply benchmark dose (BMD) modeling with Bayesian hierarchical approaches to account for inter-study variability. Use Akaike information criterion (AIC) to select between linear-no-threshold and threshold models. Publicly available tools like EPA’s BMDS streamline analysis, but custom scripts (R/Python) improve flexibility for censored data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.